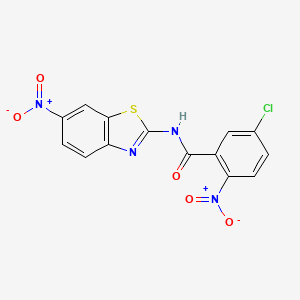

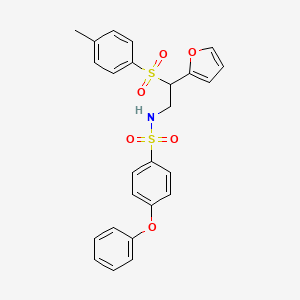

5-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields including medicine, agriculture, and environmental science. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, physiological effects, and biochemical properties.

Scientific Research Applications

Synthesis and Biological Evaluation

- Antitumor Agents: Benzothiazole derivatives have been synthesized and evaluated for their antitumor properties. A specific derivative exhibited significant in vivo inhibitory effects on tumor growth, underscoring the potential of these compounds in cancer therapy (Yoshida et al., 2005).

Chemical Reactivity and Applications

- Reactivity Enhancements: N,N'-di-tert-butoxycarbonyl-1H-benzotriazole-1-carboxamidines, including 5-chloro and 6-nitro derivatives, have been identified as highly efficient reagents for the conversion of primary and secondary amines to diprotected guanidines, demonstrating the compound's utility in synthetic chemistry (Musiol & Moroder, 2001).

Antiparasitic Properties

- Antileishmanial and Antitrichomonas Activities: Derivatives of benzothiazole have been investigated for their in vitro antiparasitic properties against Leishmania infantum and Trichomonas vaginalis. These studies highlighted the importance of the chemical structure of the substituent for antiprotozoal properties, with certain compounds showing promising activity against parasites (Delmas et al., 2002).

Organic Magnetic Materials

- Hydrogen Bonds in Magnetic Materials: Studies on benzimidazole-based organic magnetic materials, including derivatives like 5(6)-chloro-2-(N-tert-butyl-N-aminoxyl)benzimidazole, have explored the role of hydrogen bonds in crystal scaffolding and exchange linkers. This research contributes to the understanding of the structural factors influencing magnetic properties (Ferrer et al., 2001).

Mechanism of Action

Target of action

Nitroaromatic compounds, like “5-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide”, are often used in the synthesis of dyes, pharmaceuticals, and agrochemicals . They can interact with various biological targets, but without specific studies on this compound, it’s difficult to identify its primary targets.

Mode of action

Nitroaromatic compounds can undergo reduction reactions in biological systems, leading to the formation of reactive species that can interact with cellular components . .

Biochemical pathways

The exact biochemical pathways affected by “5-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide” are unknown without specific research. Nitroaromatic compounds can participate in various biochemical reactions, including redox reactions and electrophilic aromatic substitution .

Pharmacokinetics

Factors such as solubility, stability, and molecular size can influence these properties .

Action environment

The action, efficacy, and stability of “5-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide” could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .

properties

IUPAC Name |

5-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClN4O5S/c15-7-1-4-11(19(23)24)9(5-7)13(20)17-14-16-10-3-2-8(18(21)22)6-12(10)25-14/h1-6H,(H,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEBRQYGCIMKFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClN4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2567997.png)

![1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione](/img/structure/B2568002.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2568003.png)

![N-(2,6-difluorobenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2568004.png)

![Methyl 4-(2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2568008.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2568010.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide](/img/structure/B2568011.png)

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2568013.png)